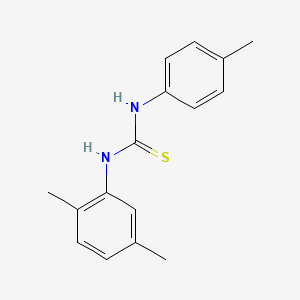![molecular formula C11H11ClN4OS B5697852 N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, CTAM, and is of interest to researchers due to its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of CTAM is not fully understood, but it is believed to act by binding to specific targets and inhibiting their activity. This may involve the disruption of protein-protein interactions or the inhibition of enzyme activity, among other mechanisms.
Biochemical and Physiological Effects:
CTAM has been shown to have a number of biochemical and physiological effects, depending on the target it is acting on. For example, it has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in a number of signaling pathways in the body. It has also been shown to have activity against the receptor P2X7, which is involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CTAM is its broad activity against different targets, which makes it a potentially useful tool for studying a variety of biological processes. However, its activity may also be a limitation, as it may be difficult to determine the specific target(s) responsible for any observed effects.
List of
Direcciones Futuras
1. Further studies to determine the specific targets of CTAM and its mechanism of action.
2. Development of CTAM derivatives with improved activity and selectivity.
3. Investigation of the potential therapeutic applications of CTAM, particularly in the treatment of diseases involving the targets it has been shown to act on.
4. Studies to determine the pharmacokinetic and pharmacodynamic properties of CTAM, including its stability, bioavailability, and toxicity.
5. Evaluation of the potential use of CTAM as a research tool in drug discovery and other areas of scientific research.
Métodos De Síntesis
The synthesis of CTAM involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of CTAM.
Aplicaciones Científicas De Investigación
CTAM has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against a number of different targets, including enzymes and receptors, making it a potentially useful tool for studying these targets.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-13-11(16-15-7)18-6-10(17)14-9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXHHFJWQXXUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)


